molecular formula C4H9AlN4O5 B13121224 CID 57417254

CID 57417254

Katalognummer: B13121224
Molekulargewicht: 220.12 g/mol
InChI-Schlüssel: AMZWNNKNOQSBOP-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound with the identifier “CID 57417254” is a chemical entity listed in the PubChem database. PubChem is a public repository for information on chemical molecules and their activities against biological assays. This compound is part of a vast collection of chemical structures and properties that are freely accessible to researchers and the general public.

Vorbereitungsmethoden

The preparation methods for CID 57417254 involve various synthetic routes and reaction conditions. These methods are typically documented in scientific literature and patents. For instance, one method might involve the use of specific reagents under controlled conditions to achieve the desired chemical structure. Industrial production methods often scale up these laboratory procedures, ensuring consistency and efficiency in large-scale manufacturing.

Analyse Chemischer Reaktionen

CID 57417254 undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used. For example, an oxidation reaction might yield a different product compared to a reduction reaction.

Wissenschaftliche Forschungsanwendungen

CID 57417254 has a wide range of scientific research applications. In chemistry, it can be used as a reagent or intermediate in various synthetic processes. In biology, it might be used to study specific biochemical pathways or as a tool in molecular biology experiments. In medicine, this compound could be investigated for its potential therapeutic effects or as a diagnostic agent. Industrial applications might include its use in the production of materials or as a component in manufacturing processes.

Wirkmechanismus

The mechanism of action of CID 57417254 involves its interaction with specific molecular targets and pathways. This compound might bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways involved can be complex and are often the subject of ongoing research. Understanding these mechanisms is crucial for developing new applications and improving existing ones.

Vergleich Mit ähnlichen Verbindungen

CID 57417254 can be compared with other similar compounds to highlight its unique properties. Similar compounds might share structural features or chemical properties but differ in their specific activities or applications. For example, while two compounds might both be used in synthetic chemistry, one might be more effective under certain conditions or have fewer side effects in a biological context. Identifying these similarities and differences helps researchers choose the most appropriate compound for their needs.

Conclusion

This compound is a versatile compound with numerous applications in scientific research and industry Its preparation methods, chemical reactions, and mechanism of action are well-documented, making it a valuable tool for researchers

Eigenschaften

Molekularformel

C4H9AlN4O5

Molekulargewicht

220.12 g/mol

InChI

InChI=1S/C4H6N4O3.Al.2H2O/c5-3(10)6-1-2(9)8-4(11)7-1;;;/h1H,(H3,5,6,10)(H2,7,8,9,11);;2*1H2/q;+1;;/p-1

InChI-Schlüssel

AMZWNNKNOQSBOP-UHFFFAOYSA-M

Isomerische SMILES

C1(C(=O)NC(=O)N1)/N=C(\N)/O[Al].O.O

Kanonische SMILES

C1(C(=O)NC(=O)N1)N=C(N)O[Al].O.O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.